Cassipouryl acetate

Description

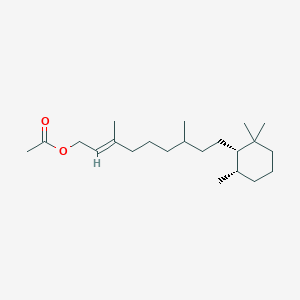

Cassipouryl acetate (chemical structure: diterpenoid acetate) is a cytotoxic compound isolated from the Madagascar rainforest plant Cassipourea madagascariensis. It was first identified in 2005 through bioassay-directed fractionation of ethanol extracts of the plant’s roots and leaves . The compound’s structure was elucidated using 1D/2D NMR spectroscopy and confirmed via chemical acetylation of its parent compound, cassipourol . This compound exhibits moderate cytotoxic activity against the A2780 human ovarian cancer cell line, with an IC50 value of 2.8 µg/mL, outperforming other known compounds isolated from the same plant, such as lupane derivatives and combretol (IC50 values: 8.7–16.4 µg/mL) . Its acetate group at the C-15 position, confirmed by HMBC correlations, enhances its bioactivity compared to non-acetylated analogs .

Properties

Molecular Formula |

C22H40O2 |

|---|---|

Molecular Weight |

336.6 g/mol |

IUPAC Name |

[(E)-3,7-dimethyl-9-[(1S,6S)-2,2,6-trimethylcyclohexyl]non-2-enyl] acetate |

InChI |

InChI=1S/C22H40O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h14,17,19,21H,7-13,15-16H2,1-6H3/b18-14+/t17?,19-,21-/m0/s1 |

InChI Key |

UMBAAYHFKZFIKK-RDFGKNDZSA-N |

Isomeric SMILES |

C[C@H]1CCCC([C@H]1CCC(C)CCC/C(=C/COC(=O)C)/C)(C)C |

Canonical SMILES |

CC1CCCC(C1CCC(C)CCCC(=CCOC(=O)C)C)(C)C |

Synonyms |

cassipouryl acetate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues from Cassipourea madagascariensis

Cassipouryl acetate is closely related to cassipourol, a diterpenoid isolated from the same plant. Key differences include:

| Parameter | This compound | Cassipourol |

|---|---|---|

| Structure | Acetylated at C-15 | Free hydroxyl group at C-15 |

| IC50 | 2.8 µg/mL | 2.4 µg/mL |

| Bioactivity Mechanism | Enhanced solubility and cellular uptake due to acetate group | Reduced polarity compared to acetylated form |

While this compound is marginally less potent than cassipourol, its acetylated structure may improve pharmacokinetic properties, such as membrane permeability .

Comparison with Other Cytotoxic Diterpenoids

Limited data in the provided evidence restricts direct comparisons to other diterpenoid acetates. However, this compound’s IC50 value (2.8 µg/mL) places it in the mid-range of cytotoxic diterpenes. For context:

Comparison with Non-Diterpenoid Acetates

While structurally distinct, industrial and laboratory acetates provide context for functional group behavior:

Key Observations :

- This compound’s bioactivity is unique among acetates due to its diterpenoid core, which enables interactions with cellular targets like cancer cell membranes or enzymes.

Q & A

Q. What are the primary methodologies for synthesizing and characterizing Cassipouryl acetate in laboratory settings?

Synthesis typically involves esterification of cholesterol with acetic anhydride under controlled conditions, followed by purification via column chromatography or recrystallization . Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. Researchers should report solvent systems, reaction times, and yield percentages to ensure reproducibility .

Q. How does this compound’s stability in experimental media impact its utility as a lipid metabolism tracer?

Its acetylated structure enhances stability compared to free cholesterol, making it suitable for long-term metabolic tracking. Stability protocols involve testing degradation under varying pH, temperature, and enzymatic conditions using spectrophotometric or chromatographic assays. Pre-experimental validation in target media (e.g., serum, cell lysates) is critical to avoid artifactual results .

Q. What standardized protocols exist for quantifying this compound in biological samples?

Quantitative analysis uses gas chromatography (GC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d7-cholesteryl acetate) to correct for matrix effects. Sample preparation often involves lipid extraction via Folch method (chloroform:methanol 2:1) and derivatization for GC compatibility. Reporting should include limits of detection (LOD), recovery rates, and inter-assay variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported roles of this compound in atherosclerosis models?

Discrepancies may arise from differences in model systems (e.g., murine vs. human cell lines) or dosage regimes. A meta-analysis approach comparing studies using PICOT criteria (Population: in vitro/in vivo models; Intervention: concentration ranges; Comparison: control lipids; Outcome: plaque formation; Timeframe) is recommended. Cross-validation via siRNA knockdown of cholesterol esterase or isotopic tracing can clarify mechanistic contributions .

Q. What experimental designs optimize the study of this compound’s interaction with lipid rafts in membrane dynamics?

Fluorescence resonance energy transfer (FRET) paired with Laurdan generalized polarization (GP) assays can quantify its integration into lipid rafts. Use of methyl-β-cyclodextrin for cholesterol depletion controls and atomic force microscopy (AFM) for membrane topography changes are advised. Replicate experiments across multiple cell types (e.g., HEK293 vs. hepatocytes) to assess universality .

Q. How should researchers address variability in this compound’s solubility across drug delivery formulations?

Employ a Design of Experiments (DoE) approach to test co-solvents (e.g., PEG-400, ethanol) and surfactants (e.g., Tween-80) in nanoparticle formulations. Dynamic light scattering (DLS) for particle size and zeta potential measurements, paired with in vitro release studies (dialysis bag method), can identify optimal solubility profiles. Report Hansen solubility parameters to guide future formulation work .

Data Contradiction and Validation

Q. What statistical frameworks are robust for reconciling conflicting data on this compound’s cytotoxicity thresholds?

Apply Bayesian hierarchical modeling to integrate data from heterogeneous studies, accounting for variables like cell passage number and assay type (MTT vs. ATP luminescence). Sensitivity analysis should test the impact of outlier removal, and in silico toxicity prediction tools (e.g., ProTox-II) can supplement experimental IC50 values .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.